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PROTAC FKBP Degrader-3

PROTAC Targeted Protein Degradation E3 Ligase Recruitment

Research challenge: Acute degradation of endogenous wild-type FKBP12 requires genetic knock-in systems (e.g., dTAG) that fail in primary cells or patient samples. PROTAC FKBP Degrader-3 (Compound 10) solves this via: • VHL-recruiting PROTAC targeting native FKBP12 (not mutant) • Rapid ubiquitination kinetics: ≤1 hour at 250 nM • Orthogonal to CRBN-based degraders; ideal for VHL pathway studies • Solid powder, soluble in DMSO (25 mg/mL) Validated positive control for TPD assay platforms.

Molecular Formula C68H90N6O17S
Molecular Weight 1295.55
CAS No. 2079056-43-0
Cat. No. B2776399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC FKBP Degrader-3
CAS2079056-43-0
Molecular FormulaC68H90N6O17S
Molecular Weight1295.55
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
InChIInChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1
InChIKeyCCQROXFLIRBPGZ-DCXOQVPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC FKBP Degrader-3 Baseline Characterization


PROTAC FKBP Degrader-3 (CAS: 2079056-43-0), identified as Compound 10, is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to selectively induce the ubiquitin-proteasome-mediated degradation of FK506-binding protein (FKBP) . The molecule consists of three functional modules: an FKBP12-recruiting ligand (SLF derivative), a von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting ligand, and a PEG-based flexible linker connecting the two [1]. The compound has a molecular weight of 1295.54 g/mol, molecular formula C₆₈H₉₀N₆O₁₇S, and is supplied as a solid powder soluble in DMSO at 25 mg/mL .

Why PROTAC FKBP Degrader-3 Cannot Be Substituted


FKBP-targeting PROTACs are not functionally interchangeable due to divergent E3 ligase engagement (VHL versus CRBN), differential FKBP paralog selectivity (FKBP12 versus FKBP51/FKBP52), and distinct degradation kinetics . For instance, initial synthesis of 220 FKBP-focused PROTACs yielded numerous active compounds for FKBP12, but only six for FKBP51 and none for FKBP52, demonstrating that minor structural variations profoundly alter target specificity [1]. Additionally, degradation efficacy varies markedly between systems: dTAG-based systems selectively degrade the FKBP12F36V mutant protein but spare wild-type FKBP12, whereas PROTAC FKBP Degrader-3 targets wild-type FKBP12 . CRBN-based degraders like dTAG-13 and RC32 engage different E3 ligases and exhibit distinct ternary complex formation requirements, making direct substitution scientifically invalid without head-to-head comparative data [2].

PROTAC FKBP Degrader-3 Comparative Evidence


VHL vs CRBN E3 Ligase Efficacy

PROTAC FKBP Degrader-3 engages the VHL E3 ligase to promote FKBP12 ubiquitination. In a direct head-to-head comparison using a standardized interchangeable reporter system, the dTAG system (CRBN-based, targeting FKBP12F36V) exhibited superior degradation efficacy compared to NanoTACs [1]. However, PROTAC FKBP Degrader-3 targets wild-type FKBP12, while dTAG-13 selectively degrades only the FKBP12F36V mutant protein . This key differentiation dictates experimental utility: PROTAC FKBP Degrader-3 is suitable for wild-type FKBP12 studies; dTAG-based systems require genetic fusion of the FKBP12F36V tag . Quantitative efficacy for PROTAC FKBP Degrader-3 is demonstrated by a notable increase in EGFP-FKBP polyubiquitination at 250 nM within 1 hour . Comparator dTAG-13 degrades BRD4-FKBP12F36V rapidly and effectively in vitro [2].

PROTAC Targeted Protein Degradation E3 Ligase Recruitment

Ubiquitination Kinetics and Onset

PROTAC FKBP Degrader-3 induces rapid polyubiquitination of EGFP-FKBP. Time-course experiments demonstrate a notable increase in polyubiquitination within the first hour of treatment at 250 nM . This rapid kinetic profile is critical for acute protein depletion studies. In contrast, comparator RC32 achieves 50% protein degradation (DC₅₀) of ~0.3 nM after 12 hours in Jurkat cells [1]. While direct DC₅₀ values for PROTAC FKBP Degrader-3 are not reported in available literature, the observed rapid ubiquitination (≤1 hour) suggests faster engagement of the ubiquitin-proteasome system compared to the 12-hour timeframe required for RC32-mediated degradation .

Ubiquitination PROTAC Kinetics FKBP12 Degradation

Wild-Type vs FKBP12F36V Selectivity

PROTAC FKBP Degrader-3 targets wild-type FKBP12, distinguishing it from dTAG-based degraders (dTAG-7, dTAG-13) which selectively degrade only the FKBP12F36V mutant protein when expressed in-frame with a protein of interest . This selectivity is critical for experimental design: PROTAC FKBP Degrader-3 can be used directly on endogenous FKBP12 without genetic modification, whereas dTAG systems require prior knock-in of the FKBP12F36V tag [1]. In vitro, dTAG-13 degrades BRD4-FKBP12F36V but does not affect endogenous wild-type FKBP12, BRD2, or BRD3 levels [2]. In contrast, PROTAC FKBP Degrader-3 induces degradation of wild-type FKBP12 [3].

Selectivity FKBP12 FKBP12F36V

FKBP Paralog Selectivity

The FKBP protein family comprises multiple paralogs with distinct biological functions. PROTAC FKBP Degrader-3 is described as a potent FKBP degrader, with available data supporting its activity against FKBP12 . However, in a comprehensive screen of 220 FKBP-focused PROTACs, Geiger et al. (2024) identified numerous active PROTACs for FKBP12, only six for FKBP51, and none for FKBP52, demonstrating that small structural changes dramatically affect paralog selectivity [1]. While direct paralog selectivity data for PROTAC FKBP Degrader-3 are not available, class-level inference from this screen indicates that FKBP12 is the most readily druggable paralog, whereas FKBP51 and FKBP52 require specialized PROTAC design [2]. Researchers seeking FKBP51-selective degradation should consider specialized compounds like SelDeg51 rather than general FKBP-targeting PROTACs [3].

FKBP Paralog FKBP12 FKBP51

PROTAC FKBP Degrader-3 Application Scenarios


Endogenous FKBP12 Functional Studies

PROTAC FKBP Degrader-3 is optimally suited for researchers requiring acute degradation of endogenous wild-type FKBP12 without genetic manipulation. Unlike dTAG-based systems (dTAG-7, dTAG-13) which exclusively degrade the FKBP12F36V mutant tag, PROTAC FKBP Degrader-3 directly targets native FKBP12, enabling studies in primary cells, patient-derived samples, and other systems where genetic knock-in is impractical . The compound's rapid ubiquitination kinetics (≤1 hour at 250 nM) support acute depletion studies and minimize compensatory cellular adaptations [1].

VHL-Dependent Ternary Complex Studies

PROTAC FKBP Degrader-3 engages the VHL E3 ligase, distinguishing it from CRBN-based FKBP degraders (RC32, dTAG-13) . This differential E3 ligase recruitment is critical for researchers investigating VHL-dependent ubiquitination pathways, E3 ligase tissue-specific expression patterns, or PROTAC cooperativity mechanisms. For applications requiring VHL-specific degradation readouts—such as studies in CRBN-knockout cell lines or where immunomodulatory drug (IMiD) off-target effects are a concern—PROTAC FKBP Degrader-3 provides an alternative E3 ligase engagement strategy [1].

Hepcidin Regulation and Iron Homeostasis Research

Recent studies indicate that PROTAC-mediated degradation of FKBP12 can upregulate hepcidin expression, presenting a novel approach for investigating iron overload disorders . PROTAC FKBP Degrader-3, as a potent FKBP12 degrader, serves as a chemical probe for exploring FKBP12's role in iron homeostasis pathways. This application leverages the compound's ability to degrade wild-type FKBP12 in relevant cellular models, providing a tool distinct from FKBP12 inhibitors (e.g., FK506, rapamycin) which occupy the FKBP12 binding site without eliminating the protein's scaffolding functions [1].

TPD Assay Development and Benchmarking

PROTAC FKBP Degrader-3 serves as a well-characterized reference compound for developing and validating TPD assay platforms. The compound's established EGFP-FKBP polyubiquitination assay at 250 nM provides a standardized positive control for VHL-based PROTAC screening campaigns . Its orthogonal E3 ligase engagement (VHL versus CRBN) enables researchers to benchmark novel VHL-recruiting PROTACs against a validated FKBP12 degrader, facilitating comparative assessment of linker optimization, ternary complex formation efficiency, and degradation kinetics [1].

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